2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Activities : A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. These compounds showed potential biological activity against breast cancer and microbes, highlighting their relevance in medicinal chemistry and pharmacology Titi et al., 2020.
Domino Reactions in Aqueous Media : Prasanna et al. (2013) described the synthesis of pyrazole derivatives using an L-proline-catalyzed domino reaction, demonstrating the chemical versatility of such compounds in creating densely functionalized molecular structures Prasanna et al., 2013.
Parallel Purification in Combinatorial Chemistry : A 1997 study by R. J. C. and J. C. Hodges explored the use of polymer-supported reagents for quenching excess reactants in the synthesis of pyrazoles, among other compounds. This technique simplifies the purification process in combinatorial chemistry R. J. C. and J. C. Hodges, 1997.
Reductive Cyclization in Pyrazole Derivatives : Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives and discussed their reductive cyclization, which is essential in synthesizing complex organic molecules Szlachcic et al., 2020.
Polymer Functional Modification : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including pyrazole derivatives. These modified polymers showed increased thermal stability and potential for medical applications Aly and El-Mohdy, 2015.
Synthesis of Molecular Hybrids : Sindhu et al. (2016) synthesized novel molecular hybrids containing pyrazole and other heterocyclic structures. These compounds showed potential antimicrobial properties and apoptosis-inducing capabilities, relevant in cancer research and microbiology Sindhu et al., 2016.
Hydroamination and Hydrosilation Catalysis : Field, Messerle, and Wren (2003) reported the catalytic potential of cationic Ir(I) complexes in hydroamination and hydrosilation reactions, demonstrating the compound's utility in organic synthesis Field, Messerle, and Wren, 2003.
Synthesis of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Aly and El-Mohdy (2015) again demonstrated the application of pyrazole derivatives in modifying PVA/AAc hydrogels, which could have significant implications in materials science Aly and El-Mohdy, 2015.
Synthesis of Bis(pyrazol-1-yl)alkanes : Potapov et al. (2007) developed a method for synthesizing flexible ligands like bis(pyrazol-1-yl)alkanes, demonstrating the compound's role in creating versatile organic structures Potapov et al., 2007.
Palladium-Catalyzed Asymmetric Amination : Togni et al. (1996) explored the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination, underscoring the compound's importance in enantioselective synthesis Togni et al., 1996.
Future Directions
The future directions for research on “2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new drugs .
properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-4-9-10(5-6)7(2)3-8/h4-5,7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDWQGZKSJTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649477 | |
Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
CAS RN |
1170137-51-5 | |
Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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